![molecular formula C20H26O4 B14391544 2-[1-(2,5-Dimethoxyphenyl)-2-methylpropyl]-1,4-dimethoxybenzene CAS No. 89950-14-1](/img/structure/B14391544.png)
2-[1-(2,5-Dimethoxyphenyl)-2-methylpropyl]-1,4-dimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(2,5-Dimethoxyphenyl)-2-methylpropyl]-1,4-dimethoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two methoxy groups attached to a benzene ring, along with a 2,5-dimethoxyphenyl group and a 2-methylpropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,5-Dimethoxyphenyl)-2-methylpropyl]-1,4-dimethoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and 1,4-dimethoxybenzene as the primary starting materials.
Condensation Reaction: The 2,5-dimethoxybenzaldehyde undergoes a condensation reaction with a suitable reagent to form an intermediate compound.
Alkylation: The intermediate compound is then subjected to an alkylation reaction using 2-methylpropyl bromide under basic conditions to introduce the 2-methylpropyl group.
Final Product: The final product, this compound, is obtained after purification and isolation steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques such as distillation, crystallization, and chromatography are employed for purification.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(2,5-Dimethoxyphenyl)-2-methylpropyl]-1,4-dimethoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound with fewer oxygen atoms.
Substitution: Substituted aromatic compounds with various functional groups.
Aplicaciones Científicas De Investigación
2-[1-(2,5-Dimethoxyphenyl)-2-methylpropyl]-1,4-dimethoxybenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain medical conditions.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[1-(2,5-Dimethoxyphenyl)-2-methylpropyl]-1,4-dimethoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity and function. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethoxyphenethylamine: A compound with similar structural features but different functional groups.
2,5-Dimethoxy-4-iodophenethylamine: Another related compound with an iodine substituent.
2,5-Dimethoxy-4-bromophenethylamine: A brominated derivative with similar properties.
Uniqueness
2-[1-(2,5-Dimethoxyphenyl)-2-methylpropyl]-1,4-dimethoxybenzene is unique due to its specific combination of functional groups and structural arrangement
Propiedades
Número CAS |
89950-14-1 |
|---|---|
Fórmula molecular |
C20H26O4 |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
2-[1-(2,5-dimethoxyphenyl)-2-methylpropyl]-1,4-dimethoxybenzene |
InChI |
InChI=1S/C20H26O4/c1-13(2)20(16-11-14(21-3)7-9-18(16)23-5)17-12-15(22-4)8-10-19(17)24-6/h7-13,20H,1-6H3 |
Clave InChI |
QNUNWVXAPNOHRE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C1=C(C=CC(=C1)OC)OC)C2=C(C=CC(=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



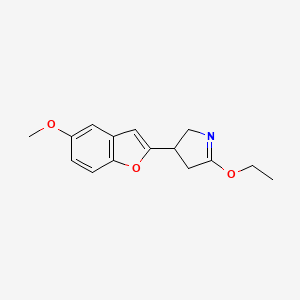
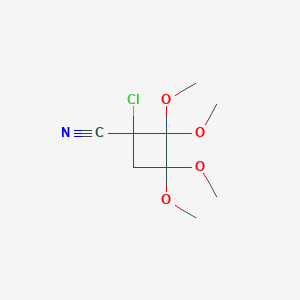
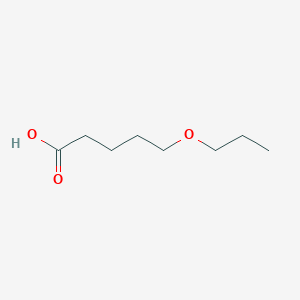
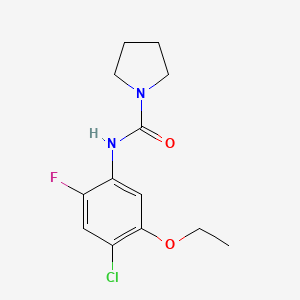
![Dibutyl{2-[chloro(dimethyl)stannyl]ethyl}phosphane](/img/structure/B14391501.png)
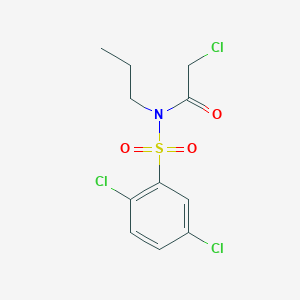
![1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole](/img/structure/B14391508.png)
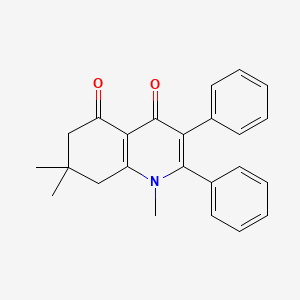
![Methyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14391514.png)




